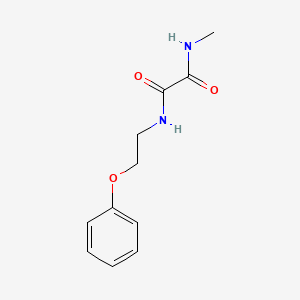
N-methyl-N'-(2-phenoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPEDA is a diamide derivative of ethylenediamine, which is widely used in the pharmaceutical and agricultural industries.
Mechanism of Action
The mechanism of action of MPEDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, MPEDA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death. In Alzheimer's disease, MPEDA has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MPEDA has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, MPEDA has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, or the formation of new blood vessels. In Alzheimer's disease, MPEDA has been shown to improve cognitive function and memory, as well as reduce oxidative stress and inflammation in the brain. In agriculture, MPEDA has been shown to inhibit the growth of certain plant pathogens, such as Fusarium oxysporum and Rhizoctonia solani.
Advantages and Limitations for Lab Experiments
MPEDA has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use, such as its relatively high cost and limited availability. Additionally, MPEDA may have different effects depending on the specific cell type or organism being studied, which can complicate experimental design and interpretation of results.
Future Directions
There are several potential future directions for research on MPEDA, including the development of new drug candidates for cancer and neurodegenerative diseases, the optimization of its use as a pesticide and fungicide in agriculture, and the synthesis of new materials using MPEDA as a crosslinking agent. Additionally, further studies are needed to fully understand the mechanism of action of MPEDA and its effects on different cell types and organisms.
Synthesis Methods
MPEDA can be synthesized through a multi-step process, starting with the reaction of ethylenediamine with phthalic anhydride to produce N-(2-aminoethyl)phthalimide. This intermediate is then reacted with phenol to produce N-(2-phenoxyethyl)phthalimide, which is further reacted with methyl iodide to yield MPEDA. The synthesis process is typically carried out under controlled conditions to ensure high yield and purity.
Scientific Research Applications
MPEDA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MPEDA has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, MPEDA has been used as a pesticide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, MPEDA has been used as a crosslinking agent for the synthesis of polymers and as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
N-methyl-N'-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)11(15)13-7-8-16-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMGKBQZIODQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
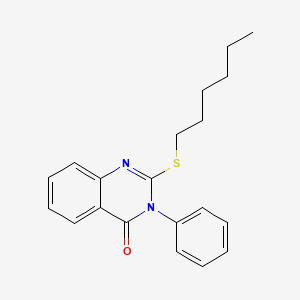
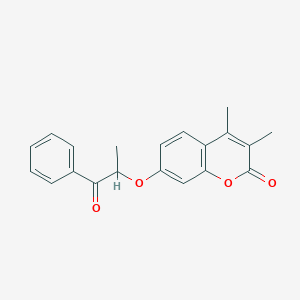
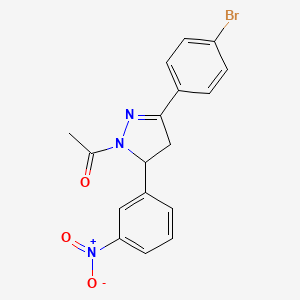

![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5237224.png)
![2-[(2-acetyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5237231.png)
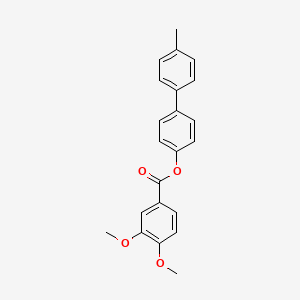
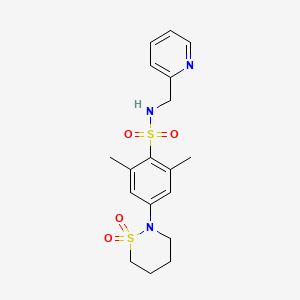
![6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237257.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5237262.png)